molecular formula C13H17NO2 B13088944 Ethyl 3-phenylpyrrolidine-3-carboxylate

Ethyl 3-phenylpyrrolidine-3-carboxylate

Cat. No.: B13088944
M. Wt: 219.28 g/mol
InChI Key: MQBZFJDCIQZYMA-UHFFFAOYSA-N
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Description

Ethyl 3-phenylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenylpyrrolidine-3-carboxylate typically involves the reaction of ethyl 3-oxopyrrolidine-3-carboxylate with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the phenyl group to a cyclohexyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylpyrrolidine-3-carboxylic acid.

    Reduction: Formation of ethyl 3-phenylpyrrolidine-3-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-phenylpyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenylpyrrolidine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-phenylpyrrolidine-2-carboxylate: Similar structure but with the carboxylate group at the 2-position instead of the 3-position.

    Ethyl 4-phenylpyrrolidine-3-carboxylate: Similar structure but with the phenyl group at the 4-position instead of the 3-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group and the phenyl substitution on the pyrrolidine ring can enhance its solubility, stability, and potential interactions with biological targets.

Biological Activity

Ethyl 3-phenylpyrrolidine-3-carboxylate is a chiral compound that has garnered attention for its biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a phenyl substituent and a carboxylate group. The presence of chiral centers at positions 3 and 4 is crucial for its biological interactions, influencing how it interacts with various biomolecules such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that it can bind to specific enzymes, potentially altering their activity and influencing critical biochemical pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.

Key Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate enzymes by binding to their active sites, leading to alterations in metabolic pathways.
  • Receptor Interaction : It has been shown to interact with various receptors, which can result in significant physiological effects depending on the target.

Biological Activity Overview

This compound has been studied for its potential therapeutic applications across various disease models. Below is a summary of its biological activities:

Activity Description
Antitumor Effects Exhibits potent antitumor properties in models of castration-resistant prostate cancer (CRPC) .
Enzyme Inhibition Shown to inhibit specific enzymes involved in metabolic processes .
Receptor Antagonism Functions as an antagonist for certain receptor types, influencing signaling pathways related to appetite regulation .

Case Studies and Research Findings

  • Antitumor Activity : In studies involving CRPC models, ethyl 3-phenylpyrrolidine derivatives demonstrated significant antitumor effects compared to standard treatments like bicalutamide. For instance, compound 54 from a related series showed enhanced binding affinity to androgen receptors, leading to improved therapeutic outcomes .
  • Enzyme Interaction Studies : A high-throughput screening identified ethyl 3-phenylpyrrolidine derivatives as potent inhibitors of NAPE-PLD, an enzyme involved in lipid metabolism. The structure–activity relationship (SAR) studies indicated that modifications at specific positions could enhance inhibitory potency significantly .
  • Pharmacological Applications : The compound has been explored for its potential use in treating metabolic disorders due to its interaction with receptors linked to energy homeostasis. Chronic administration of related compounds has shown effects on food intake and body weight regulation in animal models .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 3-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-2-16-12(15)13(8-9-14-10-13)11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3

InChI Key

MQBZFJDCIQZYMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNC1)C2=CC=CC=C2

Origin of Product

United States

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